molecular formula C13H9F3OS B136916 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl CAS No. 129922-49-2

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Cat. No. B136916
M. Wt: 270.27 g/mol
InChI Key: CLDLXLKMMYJIEK-UHFFFAOYSA-N
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Patent
US05066795

Procedure details

To a solution of 4.05 g (15 mmol) of 2-(trifluoromethylsulfinyl)biphenyl in 30 ml of 1,1,2-trichloro -1,2,2-trifluoroethane was added 2.52 ml (15 mmol) of trifluoromethanesulfonic anhydride, and the mixture was stirred at room temperature for 2 days. The white precipitate formed in the reaction system was collected by filtration to give 4.51 g (74.8%) of S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. The properties of the product are shown in Table 1.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[S:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[F:19][C:20]([F:33])([F:32])[S:21]([O:24]S(C(F)(F)F)(=O)=O)(=[O:23])=[O:22]>ClC(Cl)(F)C(Cl)(F)F>[F:19][C:20]([F:33])([F:32])[S:21]([O-:24])(=[O:23])=[O:22].[F:1][C:2]([F:18])([F:17])[S+:3]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
FC(S(=O)C1=C(C=CC=C1)C1=CC=CC=C1)(F)F
Name
Quantity
2.52 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white precipitate formed in the reaction system
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.FC([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.